

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-3-(Hydroxymethyl)cyclohexanone

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(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.

Core Chemical Properties

(R)-3-(hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents.^[1]

Table 1: Physical and Chemical Properties of **(R)-3-(hydroxymethyl)cyclohexanone**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
CAS Number	21996-61-2	[2]
Appearance	Clear pale yellow to brown liquid or solid	[1] [3]
Boiling Point (Predicted)	239.8 ± 13.0 °C	[4]
Density (Predicted)	1.054 ± 0.06 g/cm ³	[4]
Solubility	More soluble in polar solvents	[1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **(R)-3-(hydroxymethyl)cyclohexanone**. While experimentally obtained spectra for this specific enantiomer are not readily available in the public domain, data from related compounds provide valuable insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the stereochemistry and conformation of the molecule. For comparison, the ¹H NMR spectrum of the parent compound, cyclohexanone, shows peaks around 1.8 ppm, 1.4 ppm, and 1.3 ppm for the ring protons.[\[5\]](#)

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-220 ppm.[\[5\]](#) The carbon of the hydroxymethyl group and the carbons of the cyclohexyl ring will appear at higher field.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹.[\[6\]](#) A

broad absorption band in the region of 3200-3600 cm^{-1} will indicate the O-H stretching vibration of the alcohol group.

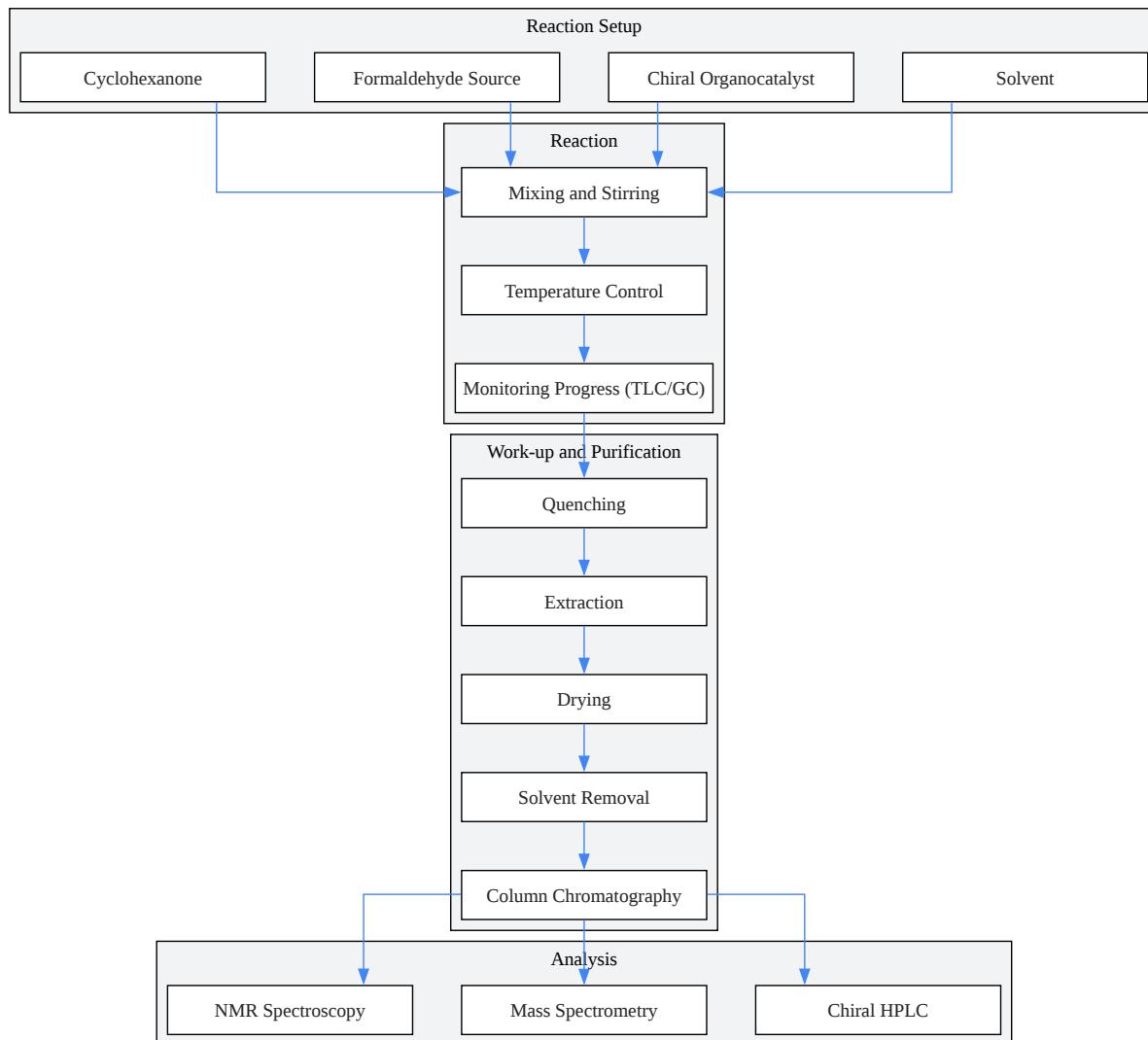
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.

Synthesis and Experimental Protocols

The enantioselective synthesis of **(R)-3-(hydroxymethyl)cyclohexanone** is a key challenge and an area of active research. Several strategies can be employed, primarily focusing on the asymmetric hydroxymethylation of cyclohexanone or the enantioselective reduction of a corresponding dicarbonyl precursor.

One of the most promising approaches is the organocatalytic asymmetric α -hydroxymethylation of cyclohexanone. This method utilizes a chiral organocatalyst, such as a proline derivative, to facilitate the enantioselective addition of a formaldehyde equivalent to the α -position of the ketone.[\[2\]](#)

Illustrative Experimental Workflow for Organocatalytic α -Hydroxymethylation:

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Caption: General workflow for the synthesis and purification of **(R)-3-(hydroxymethyl)cyclohexanone**.

Detailed Protocol Outline (Hypothetical, based on related procedures):

- Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., DMSO, CH₃CN), add the chiral organocatalyst (e.g., (S)-proline).
- Addition of Reagents: Add the formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) to the reaction mixture.
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.
- Work-up: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired **(R)-3-(hydroxymethyl)cyclohexanone**.
- Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of **(R)-3-(hydroxymethyl)cyclohexanone** are limited, the cyclohexanone scaffold is present in numerous biologically active molecules.

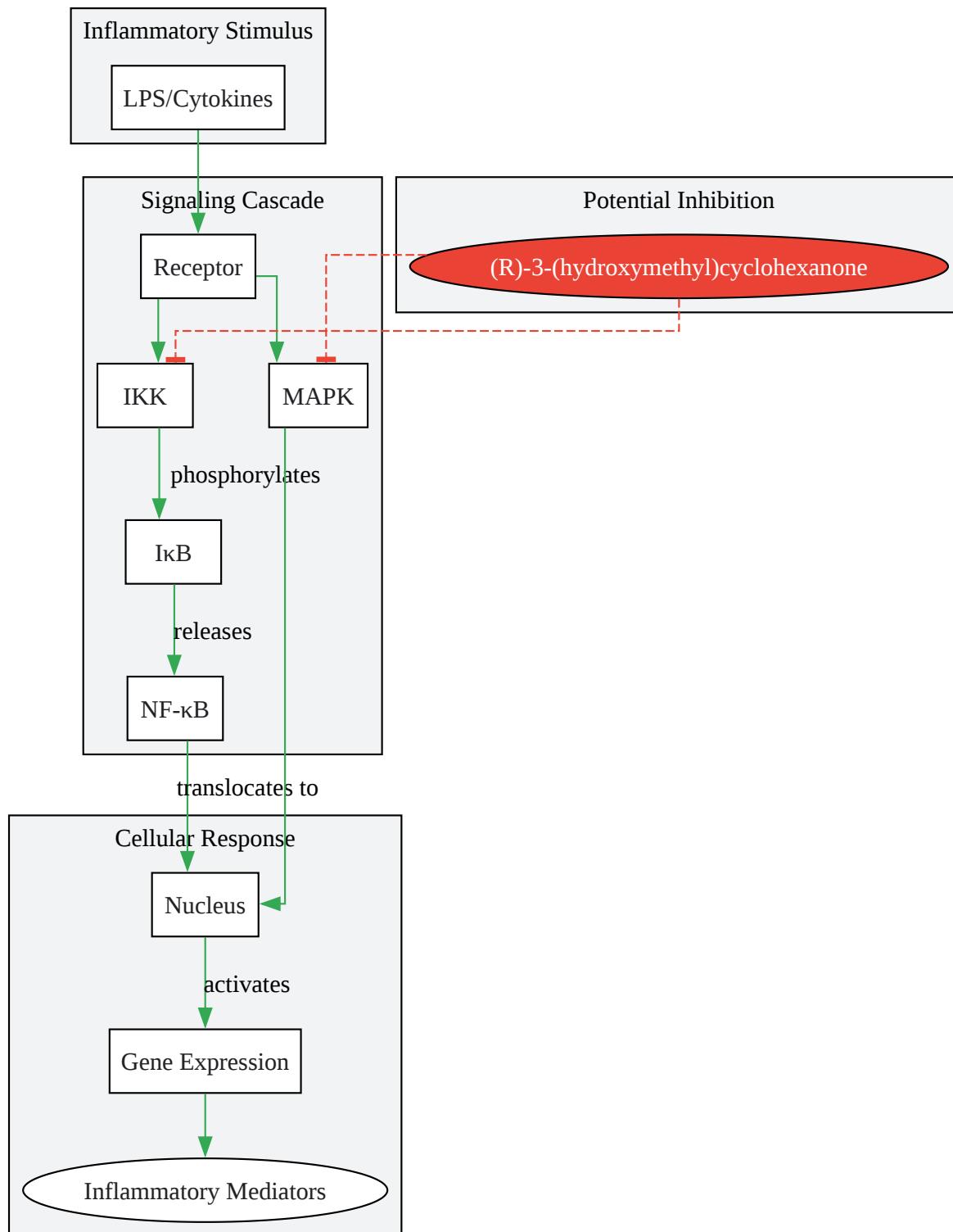
Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.^[4]

Potential Areas of Biological Investigation:

The presence of both a ketone and a hydroxyl group suggests that **(R)-3-(hydroxymethyl)cyclohexanone** could interact with various biological targets. For instance, it could serve as a substrate for dehydrogenases or be involved in metabolic pathways.

Hypothetical Signaling Pathway Involvement:

Given that some cyclohexanone derivatives exhibit anti-inflammatory properties, it is plausible that **(R)-3-(hydroxymethyl)cyclohexanone** or its metabolites could modulate inflammatory signaling pathways. For example, they might interfere with the NF-κB or MAPK signaling cascades, which are central to the inflammatory response.

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Caption: Hypothetical modulation of inflammatory signaling pathways by **(R)-3-(hydroxymethyl)cyclohexanone**.

This diagram illustrates a potential mechanism where **(R)-3-(hydroxymethyl)cyclohexanone** could exert anti-inflammatory effects by inhibiting key kinases (IKK and MAPK) in the NF-κB and MAPK signaling pathways, respectively. It is important to note that this is a speculative model and requires experimental validation.

Conclusion

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its properties and biological activities are still emerging, the existing knowledge on related compounds provides a strong foundation for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological targets are promising avenues for unlocking the full potential of this versatile molecule. Further investigation into its specific interactions with biological systems may reveal novel therapeutic applications.

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